molecular formula C15H18F2N6O7S2 B12416819 (6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-3-[[1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

(6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-3-[[1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B12416819
M. Wt: 500.5 g/mol
InChI Key: UHRBTBZOWWGKMK-NXILXUSRSA-N
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Description

The compound (6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-3-[[1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a bicyclic core, multiple functional groups, and isotopic labeling, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-3-[[1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves multiple steps, including the formation of the bicyclic core, introduction of the difluoromethylsulfanyl group, and incorporation of the tetrazole ring. The reaction conditions typically require the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The presence of sulfur and methoxy groups allows for oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: The carbonyl group in the bicyclic core can be reduced to form alcohols or other reduced derivatives.

    Substitution: The tetrazole ring and other functional groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, modifying the compound’s properties.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic transformations. Its unique structure and functional groups make it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, the compound’s isotopic labeling (tetradeuterio) can be utilized in metabolic studies and tracing experiments. Its potential interactions with biological targets can also be explored for drug discovery and development.

Medicine

The compound’s structure suggests potential applications in medicinal chemistry, particularly in designing new pharmaceuticals with specific biological activities. Its ability to interact with various molecular targets can be investigated for therapeutic purposes.

Industry

In the industrial sector, the compound can be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable chemicals. Its unique properties may also find applications in fields such as electronics or nanotechnology.

Mechanism of Action

The mechanism of action of (6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-3-[[1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups and isotopic labeling can influence its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-3-[[1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid lies in its complex structure, isotopic labeling, and the combination of functional groups. These features make it a versatile compound for various scientific applications and distinguish it from other similar compounds.

Properties

Molecular Formula

C15H18F2N6O7S2

Molecular Weight

500.5 g/mol

IUPAC Name

(6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-3-[[1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C15H18F2N6O7S2/c1-29-15(18-8(25)6-31-13(16)17)11(28)23-9(10(26)27)7(4-30-12(15)23)5-32-14-19-20-21-22(14)2-3-24/h12-13,24H,2-6H2,1H3,(H,18,25)(H,26,27)/t12-,15+/m1/s1/i2D2,3D2

InChI Key

UHRBTBZOWWGKMK-NXILXUSRSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)N1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSC(F)F)OC)OC2)C(=O)O

Canonical SMILES

COC1(C2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)O)NC(=O)CSC(F)F

Origin of Product

United States

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